Bis(4-butoxyphenyl) isophthalate

Description

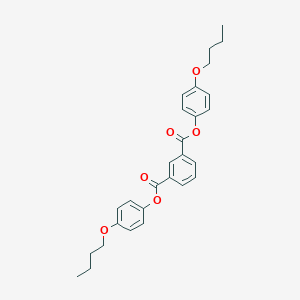

Bis(4-butoxyphenyl) isophthalate is an aromatic ester compound derived from isophthalic acid (benzene-1,3-dicarboxylic acid) and 4-butoxyphenol. Its structure comprises two 4-butoxyphenyl groups esterified at the meta positions of the benzene ring (Figure 1). The butoxy substituents (-OC₄H₉) contribute to its hydrophobic character, while the rigid isophthalate core influences thermal stability and crystallinity. Its synthesis likely involves esterification reactions between isophthaloyl chloride and 4-butoxyphenol, a method common for analogous esters .

Properties

Molecular Formula |

C28H30O6 |

|---|---|

Molecular Weight |

462.5g/mol |

IUPAC Name |

bis(4-butoxyphenyl) benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C28H30O6/c1-3-5-18-31-23-10-14-25(15-11-23)33-27(29)21-8-7-9-22(20-21)28(30)34-26-16-12-24(13-17-26)32-19-6-4-2/h7-17,20H,3-6,18-19H2,1-2H3 |

InChI Key |

UDDPAMYVKGHAEE-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)OCCCC |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)OCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis(2-n-butoxyethyl)phthalate

- Core Structure : Phthalate (benzene-1,2-dicarboxylate) with ortho-substituted ester groups.

- Substituents : Two 2-n-butoxyethyl (-OCH₂CH₂OC₄H₉) chains.

- The aliphatic butoxyethyl groups increase hydrophobicity but may lower thermal stability relative to aromatic 4-butoxyphenyl substituents .

Bis(2-butoxyethyl)adipate

- Core Structure : Adipate (hexanedioate), a linear aliphatic dicarboxylate.

- Substituents : Two 2-butoxyethyl groups.

- Key Differences : The flexible adipate backbone allows for greater conformational freedom, making it suitable for low-temperature plasticizers. However, the absence of aromatic rings reduces rigidity and UV stability compared to Bis(4-butoxyphenyl) isophthalate .

Bis[2-(4-bromophenyl)-2-oxoethyl] Isophthalate

- Core Structure : Isophthalate (same as the target compound).

- Substituents : 4-Bromophenyl and oxoethyl (-COCH₂-) groups.

- Key Differences: Bromine atoms increase molecular weight (560.19 g/mol vs. 414.49 g/mol for the target compound) and may enhance flame retardancy.

Physicochemical Properties

Research Findings and Functional Insights

- Thermal Stability : Isophthalates generally exhibit higher thermal resistance than phthalates due to meta-substitution, which reduces intramolecular interactions .

- Solubility Trends : Aromatic substituents (e.g., 4-butoxyphenyl) enhance organic solvent compatibility but reduce water solubility compared to aliphatic chains (e.g., butoxyethyl) .

- Environmental Impact : Phthalate esters are under scrutiny for endocrine disruption, whereas isophthalates remain less studied. Regulatory trends suggest increased scrutiny of all aromatic esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.